Indolelactic acid

説明

Indole-3-lactic acid has been reported in Daphnia pulex, Agrobacterium tumefaciens, and other organisms with data available.

RN given refers to cpd without isomeric designation

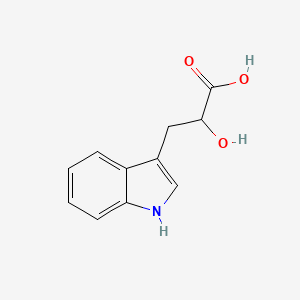

Structure

3D Structure

特性

IUPAC Name |

2-hydroxy-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c13-10(11(14)15)5-7-6-12-9-4-2-1-3-8(7)9/h1-4,6,10,12-13H,5H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGILAAMKEQUXLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70862758 | |

| Record name | Indole-3-lactic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1821-52-9, 832-97-3 | |

| Record name | Indole-3-lactic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1821-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1)-alpha-Hydroxy-1H-indole-3-propionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000832973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indole-3-lactic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001821529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indole-3-lactic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-α-hydroxy-1H-indole-3-propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.480 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(indol-3-yl)lactic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.770 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDOLE-3-LACTIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5SW11R7M7M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Biosynthetic Pathway of Indolelactic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole-3-lactic acid (ILA) is a tryptophan-derived metabolite produced by a variety of microorganisms, including commensal gut bacteria such as Bifidobacterium and Lactobacillus species. As a key signaling molecule in the gut-brain axis and a modulator of host immune responses, ILA has garnered significant interest in the fields of microbiology, immunology, and drug development. This technical guide provides a comprehensive overview of the biosynthetic pathway of indolelactic acid, including the key enzymes and intermediates involved. It also presents quantitative data on ILA production, detailed experimental protocols for its study, and visual representations of the pathway and related workflows.

The Core Biosynthetic Pathway of this compound

The primary route for this compound biosynthesis is the indole-3-pyruvic acid (IPA) pathway, a two-step enzymatic process that converts L-tryptophan into indole-3-lactic acid.

-

Transamination of L-Tryptophan: The pathway is initiated by the transamination of L-tryptophan to indole-3-pyruvic acid (IPA). This reaction is catalyzed by an aromatic amino acid aminotransferase (ArAT) , also known as tryptophan aminotransferase (TAM). This enzyme transfers the amino group from tryptophan to an α-keto acid acceptor, typically α-ketoglutarate, producing glutamate (B1630785) as a co-product.[1][2][3][4]

-

Reduction of Indole-3-Pyruvic Acid: In the second step, indole-3-pyruvic acid is reduced to indole-3-lactic acid. This reaction is catalyzed by indolelactate dehydrogenase (ILDH) , an NADH-dependent oxidoreductase.[1] This enzyme is also referred to as aromatic 2-oxoacid reductase.

An alternative, though less characterized, pathway involves the deamination of tryptophan by an L-amino acid oxidase to form IPA, which is then converted to ILA.

The instability of indole-3-pyruvic acid means that it can be spontaneously converted to indole-3-lactic acid, making ILA a readily identifiable proxy for IPA in culture.

Quantitative Data on this compound Production

The production of this compound varies significantly among different microbial species and strains. The following tables summarize the quantitative data on ILA production from various studies.

Table 1: this compound (ILA) Production by Bifidobacterium Strains

| Species | Strain(s) | ILA Concentration (µg/mL) | Reference |

| B. longum subsp. longum | 40 strains | 1.87 ± 1.05 | |

| B. breve | 12 strains | 2.04 ± 0.97 | |

| B. bifidum | 1 strain | 2.54 | |

| B. longum | BB536 | ~5.3 (2.57 µM) | |

| B. breve | M-16V | ~0.58 (0.28 µM) |

Table 2: this compound (ILA) Production by Lactobacillus and Engineered E. coli Strains

| Species | Strain | ILA Concentration | Reference |

| Lactiplantibacillus plantarum | ZJ316 | 43.14 µg/mL | |

| Lacticaseibacillus paracasei | ZFM54 | 14.58 µg/mL | |

| Lactiplantibacillus plantarum | various strains | 12.22 - 101.86 ng/mL | |

| Enterococcus | various strains | up to 101.86 ng/mL | |

| Engineered Escherichia coli Nissle 1917 | - | 73.4 ± 47.2 nmol/g (fecal matter) | |

| 149 ± 123.6 nmol/g (cecal matter) |

Experimental Protocols

This section details the methodologies for key experiments related to the study of the this compound biosynthetic pathway.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from methodologies described for the analysis of indolic compounds in bacterial culture supernatants.

a. Sample Preparation:

-

Centrifuge the bacterial culture at 10,000 x g for 10 minutes at 4°C to pellet the cells.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and debris.

-

For protein precipitation (optional but recommended), add a 1/10 volume of 4N sodium acetate (B1210297) to the filtered supernatant, mix, and freeze the sample. Centrifuge at 10,000 x g to pellet the precipitated proteins and use the supernatant for analysis.

b. HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., Waters SunFire C18, 5 µm, 4.6 x 250 mm).

-

Mobile Phase: A gradient elution is typically used.

-

Eluent A: 0.1% formic acid in water.

-

Eluent B: 0.1% formic acid in acetonitrile.

-

A common gradient profile starts with a low percentage of Eluent B, which is gradually increased over the run.

-

-

Flow Rate: 0.8 - 1.0 mL/min.

-

Injection Volume: 20-30 µL.

-

Detection:

-

UV Detector: Set at 280 nm.

-

Fluorescence Detector (for higher sensitivity and specificity): Excitation at 280 nm and emission at 350 nm.

-

-

Quantification: Generate a standard curve using known concentrations of ILA standard. Compare the peak area of the sample to the standard curve to determine the ILA concentration.

Enzyme Assay for Aromatic Amino Acid Aminotransferase (ArAT) Activity

This protocol is a general method that can be adapted to measure the activity of ArAT by monitoring the formation of indole-3-pyruvic acid.

a. Reaction Mixture:

-

100 mM potassium phosphate (B84403) buffer (pH 8.0)

-

10 mM L-tryptophan

-

10 mM α-ketoglutarate

-

0.1 mM pyridoxal-5'-phosphate (PLP)

-

Enzyme preparation (cell-free extract or purified enzyme)

b. Assay Procedure:

-

Pre-incubate the reaction mixture without L-tryptophan at 37°C for 5 minutes.

-

Initiate the reaction by adding L-tryptophan.

-

Incubate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding an equal volume of 1 M HCl.

-

Centrifuge to remove any precipitate.

-

Analyze the supernatant for the presence of indole-3-pyruvic acid using HPLC or a colorimetric method.

Recombinant Expression and Purification of Pathway Enzymes

This is a general workflow for the production of recombinant ArAT or ILDH in E. coli.

a. Gene Cloning and Expression Vector:

-

Amplify the gene encoding the target enzyme (ArAT or ILDH) from the desired microbial source using PCR.

-

Clone the amplified gene into an appropriate expression vector (e.g., pET series) containing a suitable tag for purification (e.g., 6x-His tag).

b. Protein Expression:

-

Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Grow the transformed cells in a suitable medium (e.g., LB broth) at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM.

-

Continue incubation at a lower temperature (e.g., 16-25°C) for several hours or overnight to enhance soluble protein expression.

c. Protein Purification:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in a lysis buffer and lyse the cells by sonication or other methods.

-

Clarify the lysate by centrifugation to remove cell debris.

-

Purify the tagged protein from the soluble fraction using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

-

Wash the column to remove non-specifically bound proteins.

-

Elute the target protein using a high concentration of imidazole (B134444) or by changing the pH.

-

Analyze the purity of the eluted protein by SDS-PAGE.

Conclusion

The biosynthetic pathway of this compound via the indole-3-pyruvic acid route is a key metabolic capability of many gut-resident microorganisms. Understanding this pathway, the enzymes involved, and the factors that influence ILA production is crucial for harnessing its therapeutic potential. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the role of this compound in health and disease. Future research focusing on the detailed kinetic characterization of the pathway enzymes and the regulation of their expression will undoubtedly provide deeper insights into the production of this important metabolite.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | A Three-Ring Circus: Metabolism of the Three Proteogenic Aromatic Amino Acids and Their Role in the Health of Plants and Animals [frontiersin.org]

- 4. Indole-3-lactic acid, a metabolite of tryptophan, secreted by Bifidobacterium longum subspecies infantis is anti-inflammatory in the immature intestine - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Indolelactic Acid in Gut Microbiome Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indolelactic acid (ILA), a tryptophan metabolite produced by the gut microbiota, is emerging as a critical signaling molecule in the maintenance of intestinal homeostasis. This technical guide provides an in-depth overview of the current understanding of ILA's role, focusing on its production, mechanisms of action, and its impact on host physiology, particularly immune modulation and gut barrier integrity. This document synthesizes quantitative data, details key experimental protocols, and visualizes complex biological pathways to serve as a comprehensive resource for researchers and professionals in the field.

Introduction

The intricate interplay between the host and its gut microbiota is fundamental to health and disease. Microbial metabolites, in particular, act as crucial messengers that mediate this communication. Among these, tryptophan derivatives have garnered significant attention for their potent biological activities. Indole-3-lactic acid (ILA) is a key metabolite produced from dietary tryptophan by various commensal bacteria. Accumulating evidence highlights its role in modulating immune responses, enhancing intestinal barrier function, and thereby contributing to overall gut homeostasis. This guide delves into the technical aspects of ILA research, providing a foundation for further investigation and potential therapeutic development.

Production of this compound by the Gut Microbiota

ILA is not produced by the host but is a direct product of microbial metabolism of tryptophan. Several bacterial species, primarily within the Firmicutes and Bifidobacterium phyla, are known to produce ILA.

Key ILA-Producing Bacteria:

-

Bifidobacterium species: Notably, species prevalent in the infant gut, such as Bifidobacterium longum subsp. infantis, B. longum subsp. longum, B. breve, and B. bifidum, are significant producers of ILA.[1][2]

-

Lactobacillus species: Strains like Lactiplantibacillus plantarum have been shown to produce ILA.[3]

-

Clostridium species: Certain Clostridium species contribute to the pool of ILA in the gut.[4]

-

Escherichia coli: Some strains of E. coli have also been identified as ILA producers.[5]

The production of ILA is influenced by the availability of dietary tryptophan and the composition of the gut microbiota. The enzymatic pathway involves the conversion of tryptophan to indole-3-pyruvic acid (IPYA) by an aromatic amino acid transaminase, followed by the reduction of IPYA to ILA by an this compound dehydrogenase.

Mechanisms of Action: Signaling Pathways

ILA exerts its biological effects primarily through the activation of the Aryl Hydrocarbon Receptor (AHR) , a ligand-activated transcription factor crucial for maintaining intestinal homeostasis.

The AHR Signaling Pathway

Upon binding to ILA in the cytoplasm, the AHR translocates to the nucleus, where it dimerizes with the AHR nuclear translocator (ARNT). This complex then binds to xenobiotic responsive elements (XREs) in the promoter regions of target genes, initiating their transcription.

Crosstalk with Other Signaling Pathways

The activation of AHR by ILA initiates a cascade of downstream events that involve crosstalk with other critical signaling pathways:

-

NF-κB and HIF-1α Pathways: ILA, through AHR, has been shown to downregulate the NF-κB and HIF-1α signaling pathways in intestinal epithelial cells. This leads to a reduction in the production of pro-inflammatory chemokines like CCL2 and CCL7.

-

Nrf2 Pathway: ILA can activate the Nrf2 signaling pathway, which is crucial for cellular antioxidant responses. This activation is dependent on AHR and contributes to the protective effects of ILA against oxidative stress.

-

STAT3 Pathway: ILA has been observed to influence the STAT3 signaling pathway, which is involved in immune responses and cell proliferation.

-

YAP Pathway: Emerging evidence suggests a link between ILA and the activation of the Yes-Associated Protein (YAP), a key regulator of tissue growth and regeneration.

Role in Immune Modulation

ILA plays a significant role in shaping the intestinal immune landscape, primarily by promoting anti-inflammatory responses.

Regulation of Macrophages

ILA has been shown to modulate macrophage activity. By inhibiting the NF-κB and HIF-1α pathways in epithelial cells, ILA reduces the secretion of CCL2 and CCL7, chemokines that attract inflammatory macrophages to the site of inflammation. This leads to a decrease in the accumulation of inflammatory macrophages in the gut mucosa.

Modulation of Innate Lymphoid Cells (ILCs)

ILA influences the function of Group 3 innate lymphoid cells (ILC3s), which are critical for intestinal immunity and barrier defense. Through AHR activation, ILA stimulates ILC3s to produce Interleukin-22 (IL-22). IL-22 is a key cytokine that promotes the production of antimicrobial peptides and enhances epithelial cell proliferation and repair.

Table 1: Quantitative Effects of ILA on Immune Cells

| Cell Type | ILA Concentration | Effect | Reference |

| Human Intestinal Epithelial Cells (H4) | 1-20 µM | Significant reduction in IL-1β-induced IL-8 secretion. | |

| Mouse Macrophage Cell Line | 1-10 mM | Significant attenuation of LPS-induced NF-κB activation. | |

| Mouse Colonic ILC3s | 200 µM | Strongest induction of IL-22 production. |

Role in Maintaining Gut Barrier Integrity

A healthy gut barrier is essential for preventing the translocation of harmful substances from the gut lumen into the circulation. ILA contributes to the maintenance and repair of this barrier.

Enhancement of Tight Junctions

ILA has been shown to improve intestinal barrier function by upregulating the expression of tight junction proteins, such as ZO-1, occludin, and claudin-1. This strengthening of the epithelial barrier reduces intestinal permeability.

Promotion of Epithelial Cell Proliferation and Repair

Through the activation of AHR and potentially the YAP pathway, ILA promotes the proliferation of intestinal stem cells and epithelial cells, facilitating the repair of a damaged intestinal barrier.

Table 2: Quantitative Effects of ILA on Gut Barrier Function

| Model System | ILA Treatment | Effect | Reference |

| HT-29 Cell Monolayer | Treatment with L. plantarum metabolites (high in ILA) | Alleviated LPS-induced decrease in TEER and increased expression of ZO-1, occludin, and claudin-1. | |

| DSS-induced Colitis in Mice | Oral administration of ILA | Increased expression of E-cadherin and occludin. | |

| Intestinal Ischemia/Reperfusion in Mice | Oral administration of ILA | Preserved intestinal epithelial and vascular barrier integrity. |

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the effects of ILA.

Quantification of ILA in Biological Samples using LC-MS/MS

Objective: To accurately measure the concentration of ILA in complex biological matrices like feces and serum.

Protocol Outline:

-

Sample Preparation (Feces):

-

Homogenize a known weight of lyophilized fecal sample in a suitable solvent (e.g., methanol).

-

Perform bead beating for cell disruption to release intracellular metabolites.

-

Centrifuge to pellet solids and collect the supernatant.

-

Filter the supernatant before analysis.

-

-

Sample Preparation (Serum):

-

Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile) to the serum sample.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Collect the supernatant for analysis.

-

-

LC-MS/MS Analysis:

-

Chromatography: Use a reverse-phase C18 column for separation.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) with a modifier like formic acid is typically used.

-

Mass Spectrometry: Operate the mass spectrometer in negative ion mode with multiple reaction monitoring (MRM) for targeted quantification of ILA. The specific precursor-to-product ion transition for ILA should be used.

-

Quantification: Use a stable isotope-labeled ILA as an internal standard for accurate quantification.

-

DSS-Induced Colitis Mouse Model

Objective: To induce colitis in mice to study the therapeutic effects of ILA on intestinal inflammation and barrier dysfunction.

Protocol Outline:

-

Induction of Colitis:

-

Administer Dextran Sulfate Sodium (DSS) (typically 2-3% w/v) in the drinking water of mice for a defined period (e.g., 5-7 days).

-

-

ILA Administration:

-

ILA can be administered to mice via oral gavage at a specific dose (e.g., 20-40 mg/kg) daily during the DSS treatment period.

-

-

Monitoring and Endpoint Analysis:

-

Monitor mice daily for body weight loss, stool consistency, and rectal bleeding to calculate the Disease Activity Index (DAI).

-

At the end of the experiment, collect colon tissue for histological analysis (H&E staining), measurement of colon length, and analysis of gene and protein expression of inflammatory markers and tight junction proteins.

-

Collect fecal and serum samples for ILA and cytokine measurements.

-

Intestinal Epithelial Cell and Macrophage Co-culture Model

Objective: To investigate the crosstalk between intestinal epithelial cells and macrophages mediated by ILA.

Protocol Outline:

-

Cell Culture:

-

Culture a human intestinal epithelial cell line (e.g., Caco-2 or HT-29) on the apical side of a Transwell insert until a confluent monolayer is formed.

-

Culture a macrophage cell line (e.g., THP-1 differentiated into macrophages) or primary bone marrow-derived macrophages in the basolateral compartment of the Transwell plate.

-

-

ILA Treatment and Inflammatory Challenge:

-

Treat the co-culture with ILA at various concentrations.

-

Induce an inflammatory response by adding an inflammatory stimulus (e.g., LPS or TNF-α) to the basolateral compartment.

-

-

Endpoint Analysis:

-

Measure the transepithelial electrical resistance (TEER) to assess the integrity of the epithelial barrier.

-

Analyze the supernatant from both compartments for the secretion of cytokines and chemokines (e.g., IL-8, CCL2, CCL7) using ELISA.

-

Lyse the epithelial cells to analyze the expression of tight junction proteins and signaling molecules (e.g., NF-κB, AHR) by western blotting or qPCR.

-

Conclusion and Future Directions

This compound is a key microbial metabolite that plays a multifaceted role in maintaining gut microbiome homeostasis. Its ability to modulate immune responses and enhance gut barrier function through the AHR signaling pathway makes it a promising candidate for therapeutic interventions in inflammatory bowel diseases and other conditions characterized by gut dysbiosis and barrier dysfunction.

Future research should focus on:

-

Elucidating the full spectrum of ILA's molecular targets and signaling pathways.

-

Investigating the clinical relevance of fecal and serum ILA levels as biomarkers for gut health.

-

Developing strategies to modulate the gut microbiota to enhance ILA production.

-

Conducting preclinical and clinical studies to evaluate the therapeutic potential of ILA.

This technical guide provides a solid foundation for researchers and drug development professionals to advance our understanding of ILA and harness its potential for improving human health.

References

- 1. Microbiota-derived indoles alleviate intestinal inflammation and modulate microbiome by microbial cross-feeding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Lactobacillus-derived indole-3-lactic acid ameliorates colitis in cesarean-born offspring via activation of aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Functions of Indolelactic Acid in Humans

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole-3-lactic acid (ILA) is a metabolite of the essential amino acid tryptophan, primarily produced by the gut microbiota.[1][2][3][4][5][6][7] Emerging research has identified ILA as a key signaling molecule in host-microbe interactions, with a wide range of biological functions that impact human health and disease. This technical guide provides a comprehensive overview of the core biological functions of ILA in humans, with a focus on its molecular mechanisms, quantitative effects, and the experimental methodologies used to elucidate its roles.

Core Biological Functions and Signaling Pathways

ILA exerts its effects through various molecular pathways, with the Aryl Hydrocarbon Receptor (AhR) being a primary mediator.[1][2][5][8][9][10][11][12] It also influences other key signaling cascades, including STAT3, NF-κB, Nrf2, and PI3K/AKT, to regulate a spectrum of physiological and pathological processes.

Anti-inflammatory and Immune Modulatory Effects

ILA demonstrates significant anti-inflammatory properties across various cell types and tissues. In the context of intestinal inflammation, ILA produced by Bifidobacterium longum subspecies infantis can reduce the inflammatory response in immature intestinal enterocytes.[1] It achieves this by interacting with the AhR to prevent the transcription of the inflammatory cytokine IL-8 in response to IL-1β stimulation.[1] Furthermore, ILA has been shown to attenuate lipopolysaccharide (LPS)-induced activation of NF-κB in macrophages.[2]

In skin, ILA is being investigated for its therapeutic potential in atopic dermatitis by modulating immune responses via AhR.[13][14] It can inhibit the expression of IL-6 mRNA, a cytokine involved in allergic reactions.[13]

The anti-inflammatory actions of ILA are often mediated through the AhR/Nrf2 signaling pathway. ILA, acting as an AhR ligand, can upregulate the expression of Nuclear factor erythroid 2-related factor 2 (Nrf2), which in turn increases the expression of antioxidant genes like glutathione (B108866) peroxidase 2 (GPX2), superoxide (B77818) dismutase 2 (SOD2), and NAD(P)H dehydrogenase (NQO1).[2]

Signaling Pathway: ILA-Mediated Anti-inflammatory Response via AhR and NF-κB

Caption: ILA activates the AhR pathway to suppress NF-κB-mediated inflammation.

Anti-cancer Activity

ILA has emerged as a promising agent in cancer therapy, particularly in colorectal cancer (CRC).[15][16] Studies have shown that CRC patients have altered levels of ILA, which are correlated with tumor malignancy.[15][16] Exogenous administration of ILA has been found to suppress CRC development in animal models.[15][16]

Mechanistically, ILA can directly inhibit tumor cell proliferation, migration, and apoptosis.[15][16] It has been shown to occupy the phosphorylation sites of STAT3, leading to a reduction in phosphorylated STAT3 (p-STAT3) levels.[15][16] This, in turn, inhibits the Hexokinase 2 (HK2) pathway, thereby downregulating glucose metabolism in cancer cells.[15][16] Notably, this anti-cancer effect appears to be independent of the Aryl Hydrocarbon Receptor (AHR).[15][16]

Furthermore, ILA can enhance anti-tumor immunity by augmenting the function of CD8+ T cells through epigenetic mechanisms.[15][17] Lactobacillus plantarum-derived ILA accelerates IL-12a production in dendritic cells, which helps in priming CD8+ T cells against tumor growth.[17]

Signaling Pathway: ILA-Mediated Inhibition of Colorectal Cancer Cell Glycolysis

Caption: ILA inhibits STAT3 phosphorylation, leading to reduced HK2 expression and glycolysis in cancer cells.

Neuroprotective and Neuro-regenerative Effects

ILA exhibits neuroprotective properties and can influence neuronal differentiation.[5][18] It has been identified as an antioxidant and free-radical scavenger.[5] Studies using PC12 cells, a model for neuronal differentiation, have shown that ILA can enhance nerve growth factor (NGF)-induced neurite outgrowth.[5][19][20] This effect is mediated through the Ras/ERK signaling pathway, with ILA increasing the phosphorylation of TrkA receptor, ERK1/2, and CREB.[19][20] ILA also acts as an AhR agonist in these cells to promote neurite outgrowth.[5][19][20]

Recent research suggests a role for ILA in mitigating the pathology of Alzheimer's disease. Microbiome-derived ILA was found to reduce amyloidopathy through the activation of microglia and astrocytes, facilitated by the AhR signaling pathway.[10] In the context of ischemic stroke, ILA derived from Akkermansia muciniphila can inhibit ferroptosis by activating the AhR/Nrf2 pathway.[11]

Experimental Workflow: Investigating ILA's Effect on Neurite Outgrowth

Caption: A typical workflow for studying the neuro-regenerative effects of ILA.

Role in Metabolic and Cardiovascular Health

ILA is implicated in the regulation of metabolic and cardiovascular homeostasis. In preeclampsia, a pregnancy-related disorder characterized by endothelial dysfunction, elevated levels of ILA in the third trimester are suggested to be a protective mechanism.[9] As an AhR ligand, ILA promotes the proliferation, migration, and tube formation of human umbilical vein endothelial cells (HUVECs) through the PI3K/AKT signaling pathway.[9]

ILA has also been shown to protect against doxorubicin-induced cardiotoxicity by inhibiting ferroptosis through the activation of the AhR/Nrf2 signaling pathway.[8][21]

Modulation of the Gut Microbiome

ILA, being a product of gut microbial metabolism of tryptophan, also influences the composition and function of the gut microbiota.[7] It can stimulate the growth of beneficial bacteria such as Bifidobacterium and Faecalibacterium.[7][22] Additionally, ILA can affect the production of other microbial metabolites, such as short-chain fatty acids (SCFAs), by significantly increasing butyric acid production.[7]

Quantitative Data Summary

| Biological Process | Model System | ILA Concentration | Observed Effect | Reference |

| Anti-inflammation | Human immature small intestinal cell line (H4) | 1µM, 5µM, 20µM | Significant reduction of IL-1β-induced IL-8 production | [1] |

| Macrophage and intestinal epithelial cell lines | 1-10 mM | Attenuation of LPS-induced NF-κB activation and TNF-α/LPS-induced IL-8 increase | [2] | |

| Neuro-regeneration | PC12 cells | 100 nM | Most prominent enhancement of NGF-induced neurite outgrowth | [5][19][20] |

| Gut Microbiota Modulation | In vitro human intestinal microbiota model | Not specified | Increased butyric acid production (2.98 ± 0.72 µmol/mL) | [7] |

| Anti-cancer | Colorectal cancer cells | Not specified | Inhibition of proliferation, migration, and apoptosis | [15][16] |

| Cardioprotection | H9C2 cells | Not specified | Increased expression of GPX4 and SLC7A11 | [21] |

Key Experimental Protocols

Determination of ILA Concentration in Biological Samples

A common method for the quantification of ILA and other indole (B1671886) derivatives is Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with fluorimetric or mass spectrometry detection.[22][23][24][25]

Sample Preparation:

-

Bacterial culture supernatants or biological fluids (e.g., plasma, fecal extracts) are collected.

-

Samples are centrifuged to remove cells and debris.

-

The supernatant is filtered through a centrifugal filter (e.g., 0.22 µm) to remove remaining particulates.[23][24]

RP-HPLC Conditions:

-

Column: A C8 or C18 column is typically used (e.g., Waters SunFire C18, 5 µm, 4.6 × 250 mm).[22][23][24]

-

Mobile Phase: A gradient elution is commonly employed, for instance, a linear gradient of aqueous acetonitrile (B52724) with 0.05% trifluoroacetic acid or 0.1% formic acid.[22][23][24]

-

Flow Rate: A flow rate of 0.5-1.0 mL/min is generally used.[22]

-

Detection:

Quantification: Calibration curves are generated using a series of ILA standards of known concentrations. The peak areas of ILA in the samples are then compared to the standard curve to determine its concentration.[22][23][24]

In Vitro Anti-inflammatory Assay

Cell Culture:

-

Human intestinal epithelial cells (e.g., H4 cells) or macrophage cell lines (e.g., THP-1 derived macrophages) are cultured in appropriate media and conditions.[1][2]

Treatment:

-

Cells are pre-incubated with varying concentrations of ILA (e.g., 1-20 µM) for a specified period.[1]

-

An inflammatory stimulus, such as Interleukin-1 beta (IL-1β) or Lipopolysaccharide (LPS), is then added to the culture medium.[1][2]

-

Control groups include cells treated with the vehicle, ILA alone, and the inflammatory stimulus alone.

Endpoint Measurement:

-

After a defined incubation period, the cell culture supernatant is collected.

-

The concentration of a representative inflammatory cytokine, such as IL-8 or IL-6, is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).[1][2]

-

Cell lysates can be collected for Western blot analysis to assess the activation of signaling pathways like NF-κB.[2]

Conclusion

This compound, a key metabolite derived from the interplay between dietary tryptophan and the gut microbiota, is a pleiotropic signaling molecule with profound implications for human health. Its ability to modulate fundamental biological processes, including inflammation, cancer progression, neuronal function, and gut homeostasis, underscores its potential as a therapeutic target and a biomarker of health. The ongoing research into the intricate mechanisms of ILA action, particularly its interaction with the Aryl Hydrocarbon Receptor and other signaling pathways, is paving the way for novel therapeutic strategies for a range of diseases, from inflammatory bowel disease and colorectal cancer to neurodegenerative disorders and preeclampsia. Further investigation into the factors that govern ILA production by the gut microbiota and its bioavailability in humans will be crucial for translating these promising findings into clinical applications.

References

- 1. Indole-3-lactic acid, a metabolite of tryptophan, secreted by Bifidobacterium longum subspecies infantis is anti-inflammatory in the immature intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Potential Effects of Indole-3-Lactic Acid, a Metabolite of Human Bifidobacteria, on NGF-Induced Neurite Outgrowth in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dual Role of Indoles Derived From Intestinal Microbiota on Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Effect of Indole-3-Lactic Acid from Lactiplantibacillus plantarum ZJ316 on Human Intestinal Microbiota In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Indole-3-lactic acid derived from tryptophan metabolism alleviates the sFlt-1-induced preeclampsia-like phenotype via the activation of aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Microbiome-derived indole-3-lactic acid reduces amyloidopathy through aryl-hydrocarbon receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Indole lactic acid derived from Akkermansia muciniphila activates the aryl hydrocarbon receptor to inhibit ferroptosis in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. Effects of Indole-3-Lactic Acid, a Metabolite of Tryptophan, on IL-4 and IL-13-Induced Human Skin-Equivalent Atopic Dermatitis Models - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Indole-3-lactic acid suppresses colorectal cancer via metabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Lactobacillus plantarum-derived indole-3-lactic acid ameliorates colorectal tumorigenesis via epigenetic regulation of CD8+ T cell immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Indole‐3‐Lactic Acid Inhibits Doxorubicin‐Induced Ferroptosis Through Activating Aryl Hydrocarbon Receptor/Nrf2 Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

A Technical Guide to the Anti-inflammatory Properties of Indolelactic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indole-3-lactic acid (ILA), a metabolite of tryptophan produced by commensal gut bacteria such as Bifidobacterium and Lactiplantibacillus, has emerged as a significant modulator of host inflammatory responses. This technical guide provides an in-depth overview of the anti-inflammatory properties of ILA, focusing on its core mechanisms of action, quantitative experimental data, and detailed experimental protocols. ILA exerts its effects primarily through the activation of the Aryl Hydrocarbon Receptor (AhR), leading to the induction of the antioxidant Nrf2 signaling pathway and the inhibition of the pro-inflammatory NF-κB pathway. This guide aims to serve as a comprehensive resource for researchers and professionals in drug development interested in the therapeutic potential of ILA for inflammatory conditions.

Core Mechanisms of Action

Indolelactic acid's anti-inflammatory effects are predominantly mediated through two key signaling pathways: the Aryl Hydrocarbon Receptor (AhR) pathway and the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.

Activation of the Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

ILA, a known ligand for AhR, initiates a signaling cascade that culminates in the reduction of inflammation.[1] Upon binding to ILA, the AhR translocates to the nucleus and forms a heterodimer with the AhR Nuclear Translocator (ARNT). This complex then binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, including those involved in antioxidant responses.[2]

A critical downstream effector of AhR activation by ILA is the Nuclear factor erythroid 2-related factor 2 (Nrf2).[2] The AhR/ARNT complex can induce the expression of Nrf2, which in turn activates the transcription of a battery of antioxidant and cytoprotective genes. These genes contain Antioxidant Response Elements (AREs) in their promoters. The products of these genes, such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs), help to mitigate oxidative stress, a key driver of inflammation.[2]

Inhibition of the NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation. In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates the inhibitor of NF-κB (IκBα), leading to its ubiquitination and subsequent degradation. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus, where it induces the expression of pro-inflammatory genes, including cytokines like Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α).[2]

This compound has been shown to inhibit the activation of the NF-κB pathway. The precise mechanism of inhibition is multifaceted but is linked to the activation of the AhR/Nrf2 axis. The antioxidant response initiated by Nrf2 can quell the reactive oxygen species (ROS) that often act as secondary messengers in NF-κB activation. Furthermore, there is evidence of crosstalk between the AhR and NF-κB pathways, where AhR activation can directly or indirectly suppress NF-κB signaling.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory effects of this compound have been quantified in various in vitro and in vivo models. The following tables summarize key quantitative data from published studies.

Table 1: In Vitro Anti-inflammatory Effects of this compound

| Cell Line | Inflammatory Stimulus | ILA Concentration | Measured Effect | Quantitative Result | Reference |

| H4 (immature intestinal epithelial cells) | IL-1β (1 ng/mL) | 1 µM, 5 µM, 20 µM | Reduction of IL-8 secretion | Significant reduction at all concentrations | |

| Macrophage cell line | LPS | 1-10 mM | Inhibition of NF-κB activation | Significant attenuation | |

| Caco-2 (intestinal epithelial cells) | LPS | 1-10 mM | Reduction of IL-8 production | Significant decrease | |

| HT-29 (intestinal epithelial cells) | TNF-α | 1-10 mM | Reduction of IL-8 production | Significant decrease | |

| Human Skin Equivalents | IL-4 and IL-13 | 1.25 mM | Inhibition of AD-associated genetic biomarkers | Effective in suppressing atopic dermatitis progression |

Table 2: In Vivo Anti-inflammatory Effects of Indole-3-Propionic Acid (IPA) - A Structurally Similar Compound

| Animal Model | Disease Induction | IPA Administration | Measured Parameters | Quantitative Result | Reference |

| C57BL/6 Mice | 2.5% DSS in drinking water | 50 mg/kg daily by oral gavage | Body weight, Disease Activity Index (DAI), colon length | Improved body weight, reduced DAI, and increased colon length compared to DSS group |

Note: Data for in vivo studies specifically using ILA is still emerging. The data for IPA is provided as a relevant reference due to its structural and functional similarity.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of the anti-inflammatory properties of this compound.

In Vitro Inflammation Model in Intestinal Epithelial Cells (Caco-2)

3.1.1. Cell Culture and Seeding:

-

Cell Line: Caco-2 human colorectal adenocarcinoma cells.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin.

-

Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

-

Seeding: Seed cells in 24-well plates at a density of 5 x 10^4 cells/well and allow them to adhere and grow to 80-90% confluency.

3.1.2. Treatment:

-

Pre-treatment: Replace the culture medium with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10 mM) and incubate for 24 hours.

-

Inflammation Induction: After pre-treatment, add lipopolysaccharide (LPS) from E. coli O111:B4 to a final concentration of 1 µg/mL to the wells (except for the control group) and incubate for another 24 hours.

3.1.3. Analysis:

-

ELISA for IL-8: Collect the cell culture supernatant and measure the concentration of IL-8 using a human IL-8 ELISA kit according to the manufacturer's instructions.

-

Western Blot for NF-κB and Nrf2:

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against NF-κB p65 (1:1000), phospho-IκBα (1:1000), IκBα (1:1000), Nrf2 (1:1000), and β-actin (1:5000) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

qRT-PCR for Inflammatory Genes:

-

Extract total RNA from the cells using TRIzol reagent.

-

Synthesize cDNA using a reverse transcription kit.

-

Perform quantitative real-time PCR using SYBR Green master mix and primers for IL-8, TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH).

-

Primer Sequences:

-

Human IL-8 Forward: 5'-ATGACTTCCAAGCTGGCCGTGGCT-3'

-

Human IL-8 Reverse: 5'-TCTCAGCCCTCTTCAAAAACTTCTC-3'

-

Human TNF-α Forward: 5'-CCTCTCTCTAATCAGCCCTCTG-3'

-

Human TNF-α Reverse: 5'-GAGGACCTGGGAGTAGATGAG-3'

-

Human IL-6 Forward: 5'-AGACAGCCACTCACCTCTTCAG-3'

-

Human IL-6 Reverse: 5'-TTCTGCCAGTGCCTCTTTGCTG-3'

-

Human GAPDH Forward: 5'-GAAGGTGAAGGTCGGAGTCA-3'

-

Human GAPDH Reverse: 5'-GAAGATGGTGATGGGATTTC-3'

-

-

In Vivo Dextran Sulfate Sodium (DSS)-Induced Colitis Model in Mice

3.2.1. Animals:

-

Species/Strain: Male C57BL/6 mice, 8-10 weeks old.

-

Housing: House mice in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.

3.2.2. Colitis Induction and ILA Treatment:

-

Acclimatization: Acclimatize mice for one week before the experiment.

-

Treatment Groups:

-

Control group: Normal drinking water and vehicle (e.g., PBS) by oral gavage.

-

DSS group: 2.5% (w/v) DSS in drinking water and vehicle by oral gavage.

-

DSS + ILA group: 2.5% DSS in drinking water and ILA (e.g., 50 mg/kg) by oral gavage daily.

-

-

Procedure:

-

Provide DSS in the drinking water for 7 consecutive days.

-

Administer ILA or vehicle by oral gavage daily from day 0 to day 7.

-

Monitor body weight, stool consistency, and presence of blood in the feces daily to calculate the Disease Activity Index (DAI).

-

3.2.3. Assessment of Colitis:

-

Disease Activity Index (DAI): Score on a scale of 0-4 for weight loss, stool consistency, and rectal bleeding.

-

Colon Length: At the end of the experiment (day 8), euthanize the mice and measure the length of the colon from the cecum to the anus.

-

Histological Analysis: Fix a segment of the distal colon in 10% buffered formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E). Score for inflammation severity, crypt damage, and infiltration of inflammatory cells.

-

Myeloperoxidase (MPO) Assay: Homogenize a section of the colon and measure MPO activity as an indicator of neutrophil infiltration.

Conclusion

This compound, a metabolite derived from the gut microbiota, demonstrates significant anti-inflammatory properties through the activation of the AhR/Nrf2 pathway and inhibition of the NF-κB signaling cascade. The quantitative data and detailed experimental protocols provided in this technical guide offer a solid foundation for further research into the therapeutic potential of ILA for a range of inflammatory diseases. Future studies should focus on elucidating the precise molecular interactions of ILA with its target pathways, optimizing in vivo delivery and efficacy, and exploring its potential in human clinical trials.

References

The Immunomodulatory Role of Indolelactic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indolelactic acid (ILA), a metabolite of the essential amino acid tryptophan produced by the gut microbiota, is emerging as a key regulator of immune homeostasis. This technical guide provides a comprehensive overview of the mechanisms through which ILA modulates the immune system, with a focus on its interaction with the Aryl Hydrocarbon Receptor (AHR). We present a synthesis of current research, including quantitative data on its anti-inflammatory effects, detailed experimental protocols for studying its activity, and diagrams of the core signaling pathways involved. This document is intended to serve as a resource for researchers and professionals in immunology and drug development who are interested in the therapeutic potential of microbial metabolites.

Introduction

The interplay between the gut microbiota and the host immune system is a critical determinant of health and disease. Microbial metabolites, in particular, have been identified as crucial signaling molecules that mediate this communication. This compound (ILA), derived from the bacterial metabolism of dietary tryptophan, has garnered significant attention for its potent immunomodulatory properties. Produced by various commensal bacteria, including species of Bifidobacterium and Lactobacillus, ILA exerts its effects primarily through the activation of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor.[1][2][3][4][5] This guide will delve into the molecular mechanisms of ILA's action, its impact on various immune cells and inflammatory pathways, and the experimental approaches used to elucidate its function.

Mechanism of Action: The Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

The primary mechanism by which ILA regulates the immune system is through its function as a ligand for the Aryl Hydrocarbon Receptor (AHR). The AHR is a transcription factor that, upon activation, translocates to the nucleus and modulates the expression of a wide array of genes involved in immune responses.

Signaling Pathway Overview:

-

Ligand Binding: In its inactive state, AHR resides in the cytoplasm in a complex with chaperone proteins. ILA, upon entering the cell, binds to the AHR.

-

Nuclear Translocation: Ligand binding induces a conformational change in the AHR, leading to its dissociation from the chaperone complex and translocation into the nucleus.

-

Dimerization and DNA Binding: In the nucleus, the activated AHR dimerizes with the AHR Nuclear Translocator (ARNT). This heterodimer then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes.

-

Gene Transcription: The binding of the AHR/ARNT complex to XREs initiates the transcription of target genes, which can have both pro-inflammatory and anti-inflammatory effects depending on the cellular context and the specific ligand. In the case of ILA, the downstream effects are predominantly anti-inflammatory.

References

- 1. Indole-3-lactic acid, a metabolite of tryptophan, secreted by Bifidobacterium longum subspecies infantis is anti-inflammatory in the immature intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of the immune response by the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of Indole-3-Lactic Acid, a Metabolite of Tryptophan, on IL-4 and IL-13-Induced Human Skin-Equivalent Atopic Dermatitis Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Dual Role of Indoles Derived From Intestinal Microbiota on Human Health [frontiersin.org]

An In-depth Technical Guide to the Natural Sources and Dietary Precursors of Indolelactic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indolelactic acid (ILA), a metabolite of the essential amino acid tryptophan, has garnered significant attention in the scientific community for its potential therapeutic properties, including anti-inflammatory, immunomodulatory, and neuroprotective effects. This technical guide provides a comprehensive overview of the natural sources and dietary precursors of ILA, with a focus on microbial metabolism. It details the key bacterial species involved in its synthesis, presents available quantitative data on its presence in fermented foods and in vitro production, and outlines experimental methodologies for its quantification and study. Furthermore, this guide visualizes the core metabolic and signaling pathways of ILA to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

Indole-3-lactic acid (ILA) is a tryptophan-derived metabolite produced predominantly by the gut microbiota. Its biological activities are of increasing interest, particularly its role as a ligand for the aryl hydrocarbon receptor (AhR), a key regulator of immune responses. Understanding the dietary and microbial factors that influence the production of ILA is crucial for developing novel therapeutic strategies targeting the gut-brain axis and immune homeostasis.

Dietary Precursors of this compound

The primary and essential dietary precursor for the synthesis of this compound is the amino acid tryptophan .[1][2][3][4] Tryptophan is an essential amino acid, meaning it cannot be synthesized by the human body and must be obtained from the diet.

Table 1: Dietary Sources of Tryptophan

| Food Category | Examples |

| Poultry | Turkey, Chicken |

| Meat | Red meat, Pork |

| Fish | Tuna, Salmon, Cod |

| Dairy | Milk, Cheese, Yogurt |

| Eggs | |

| Nuts and Seeds | Pumpkin seeds, Sunflower seeds, Almonds, Peanuts |

| Legumes | Soybeans (Tofu, Tempeh), Lentils, Beans |

| Grains | Oats, Brown rice, Quinoa |

| Fruits | Bananas, Apples |

Natural Sources of this compound: The Role of Gut Microbiota and Fermented Foods

While tryptophan is the precursor, the direct synthesis of ILA in significant amounts occurs through the metabolic activity of specific gut bacteria. These bacteria convert dietary tryptophan into ILA. Consequently, foods that are rich in these specific microorganisms, namely fermented foods, are considered direct dietary sources of ILA.[5]

Microbial Production of this compound

Several species of gut bacteria are known to produce ILA from tryptophan. The most prominent among these belong to the genera Lactobacillus and Bifidobacterium.

-

Bifidobacterium species: Strains of Bifidobacterium longum subsp. infantis, Bifidobacterium breve, and Bifidobacterium bifidum have been shown to be potent producers of ILA.

-

Lactobacillus species: Various strains of Lactobacillus, including Lactiplantibacillus plantarum, are capable of producing ILA.

-

Clostridium species: Certain species within the Clostridium genus can also contribute to ILA production in the gut.

Table 2: In Vitro Production of this compound by Bacterial Strains

| Bacterial Strain | Source/Type | ILA Concentration | Reference |

| Companilactobacillus allii WiKim39 | Kimchi | 7.48 ng/mL | |

| Lactococcus lactis WiKim0124 | Kimchi | 0.08 ng/mL | |

| Lactiplantibacillus plantarum ZJ316 | Newborn feces | 43.14 µg/mL | |

| Bifidobacterium longum subsp. infantis ATCC 15697 | Infant gut | 22.17–33.12 mg/L | |

| Various Lactiplantibacillus strains | Fermented foods, feces | 5.75 - 101.86 ng/mL | |

| Various Bifidobacterium strains (infant-type) | Infant gut | Mean: 1.84 ± 1.07 µg/mL | |

| Various Bifidobacterium strains (adult-type) | Adult gut | Mean: 0.4 ± 0.1 µg/mL |

This compound in Fermented Foods

Given that ILA is a metabolic byproduct of lactic acid bacteria, fermented foods are a natural source of this compound. However, quantitative data on ILA concentrations in many common fermented foods is still limited in the scientific literature.

Table 3: Reported Concentrations of this compound in Fermented Foods

| Fermented Food | ILA Concentration | Reference |

| Kimchi | Detected, produced by resident LAB |

Note: While many fermented foods such as yogurt, kefir, sauerkraut, and miso are known to contain ILA-producing bacteria, specific quantitative data for ILA in these products is not widely available in the reviewed literature.

Metabolic and Signaling Pathways

Tryptophan to this compound Metabolic Pathway

The conversion of tryptophan to ILA by gut microbiota is a multi-step enzymatic process. The primary pathway involves the transamination of tryptophan to indole-3-pyruvic acid, which is then reduced to ILA.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

ILA is a known ligand for the Aryl Hydrocarbon Receptor (AhR), a transcription factor that plays a critical role in regulating immune responses at mucosal surfaces.

Experimental Protocols

Quantification of this compound in Biological Samples using LC-MS/MS

This protocol provides a general workflow for the quantification of ILA in biological matrices such as bacterial culture supernatants or food extracts.

Methodology Details:

-

Sample Preparation:

-

For bacterial cultures, centrifuge to pellet the cells and collect the supernatant.

-

For food samples, homogenize the sample and perform a liquid-liquid extraction with a suitable solvent like ethyl acetate or a solid-phase extraction.

-

-

Extraction and Purification:

-

The collected supernatant or extract is often acidified to protonate the acidic ILA, facilitating its extraction into an organic solvent.

-

The organic phase is collected and evaporated to dryness.

-

-

LC-MS/MS Analysis:

-

The dried extract is reconstituted in a mobile phase compatible with the liquid chromatography system.

-

Separation is typically achieved on a C18 reversed-phase column.

-

Detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-product ion transitions for ILA are monitored.

-

In Vitro Production of this compound by Lactic Acid Bacteria

This protocol outlines a method to assess the ILA-producing capability of a bacterial strain.

Methodology Details:

-

Bacterial Culture:

-

Inoculate the bacterial strain of interest into a suitable growth medium (e.g., MRS broth for lactobacilli) supplemented with a known concentration of tryptophan (e.g., 200 µg/mL).

-

Incubate under appropriate conditions (e.g., anaerobically at 37°C) for a defined period (e.g., 24-48 hours).

-

-

Sample Collection:

-

At specified time points, collect aliquots of the culture.

-

-

ILA Quantification:

-

Process the collected culture supernatant as described in the LC-MS/MS protocol (5.1) to quantify the concentration of ILA produced.

-

Conclusion and Future Directions

This compound, a microbial metabolite of dietary tryptophan, holds considerable promise as a bioactive compound with therapeutic potential. This guide has summarized the current understanding of its natural sources, dietary precursors, and the key microbial players in its synthesis. While in vitro production of ILA by various probiotic strains is well-documented, a significant gap exists in the quantitative data for ILA concentrations in a wide array of fermented and non-fermented foods. Future research should focus on building a comprehensive database of ILA content in common dietary items. Furthermore, elucidating the specific factors (e.g., starter cultures, fermentation conditions) that enhance ILA production in fermented foods could pave the way for the development of functional foods designed to boost the in situ production of this beneficial metabolite. For drug development professionals, a deeper understanding of the regulation of microbial tryptophan metabolism offers novel avenues for therapeutic interventions targeting the gut microbiome to enhance host health.

References

- 1. Metabolites of Kimchi Lactic Acid Bacteria, Indole-3-Lactic Acid, Phenyllactic Acid, and Leucic Acid, Inhibit Obesity-Related Inflammation in Human Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indole-3-lactic acid, a metabolite of tryptophan, secreted by Bifidobacterium longum subspecies infantis is anti-inflammatory in the immature intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolites of Kimchi Lactic Acid Bacteria, Indole-3-Lactic Acid, Phenyllactic Acid, and Leucic Acid, Inhibit Obesity-Related Inflammation in Human Mesenchymal Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cdn2.hubspot.net [cdn2.hubspot.net]

Methodological & Application

Quantification of Indolelactic Acid in Plasma by LC-MS/MS: An Application Note and Protocol

Authored for: Researchers, scientists, and drug development professionals.

Abstract

Indolelactic acid (ILA), a key metabolite of tryptophan produced by the gut microbiota, is gaining significant attention for its role in host-microbe interactions and its immunomodulatory properties. Accurate and robust quantification of ILA in plasma is crucial for understanding its physiological and pathological significance. This document provides a detailed protocol for the quantification of this compound in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique. The protocol covers plasma sample preparation, instrumental analysis, and data processing. Additionally, this note includes a summary of quantitative data from existing literature and visual representations of the relevant metabolic pathway and experimental workflow.

Introduction

This compound is a tryptophan metabolite produced by various bacterial species, particularly within the gut microbiome, including those from the Bifidobacterium and Lactobacillus genera.[1] It is recognized as a significant signaling molecule in the host, acting as a ligand for the aryl hydrocarbon receptor (AHR), which is involved in regulating immune responses.[2] Research has highlighted the anti-inflammatory effects of ILA, suggesting its potential therapeutic role in inflammatory conditions.[2][3] Given its biological importance, the ability to accurately measure ILA concentrations in plasma is essential for clinical and pharmaceutical research. LC-MS/MS offers the necessary sensitivity and specificity for reliable quantification of ILA in complex biological matrices like plasma.

Metabolic Pathway of this compound

This compound is a product of the indole (B1671886) pathway of tryptophan metabolism, which is primarily carried out by the gut microbiota.[4] Tryptophan is first converted to indole-3-pyruvic acid through transamination.[5][6] Subsequently, indole-3-pyruvic acid is reduced to this compound.[6] This pathway is a crucial part of the broader tryptophan metabolism, which also includes the kynurenine (B1673888) and serotonin (B10506) pathways.[5][7]

References

- 1. Production of Indole-3-Lactic Acid by Bifidobacterium Strains Isolated fromHuman Infants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indole-3-lactic acid, a metabolite of tryptophan, secreted by Bifidobacterium longum subspecies infantis is anti-inflammatory in the immature intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Detection of Indole-3-Lactic Acid in Fecal Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole-3-lactic acid (ILA) is a tryptophan metabolite produced by gut microbiota, including various species of Lactobacillus and Bifidobacterium.[1][2][3] Emerging research has highlighted its significant role in host physiology, demonstrating anti-inflammatory, antioxidant, and immune-modulatory properties.[1][2] ILA is a ligand for the aryl hydrocarbon receptor (AhR), and its biological effects are often mediated through the AhR signaling pathway, which can lead to the activation of Nrf2 and modulation of NF-κB signaling. Given its potential as a biomarker and therapeutic agent, robust analytical methods for the accurate quantification of ILA in complex biological matrices like fecal samples are crucial for advancing research in gut health, immunology, and drug development.

This application note provides a detailed protocol for the detection and quantification of ILA in human fecal samples using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with fluorescence detection.

Signaling Pathway of Indole-3-Lactic Acid

Indole-3-lactic acid primarily exerts its biological effects through the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. Upon binding to ILA, AhR translocates to the nucleus and dimerizes with the AhR nuclear translocator (ARNT). This complex then binds to xenobiotic-responsive elements (XREs) in the DNA, leading to the transcription of target genes, including cytochrome P450 enzymes like CYP1A1. Additionally, the activation of AhR by ILA can lead to the activation of the Nrf2 signaling pathway, which plays a critical role in the cellular antioxidant response. In some contexts, ILA has been shown to suppress colorectal cancer through metabolic reprogramming, a mechanism that can be independent of AhR signaling.

Caption: Signaling pathway of Indole-3-lactic acid (ILA).

Experimental Protocol: HPLC-FLD Analysis of ILA in Fecal Samples

This protocol outlines the necessary steps for sample preparation, chromatographic separation, and detection of ILA from fecal samples.

Materials and Reagents

-

Indole-3-lactic acid (ILA) standard (Sigma-Aldrich or equivalent)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Acetic acid (Glacial, analytical grade)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Solid Phase Extraction (SPE) C18 cartridges

-

0.22 µm syringe filters

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Binary or quaternary pump

-

Autosampler

-

Column oven

-

Fluorescence detector (FLD)

-

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

pH meter

Sample Preparation Workflow

References

- 1. The Effect of Indole-3-Lactic Acid from Lactiplantibacillus plantarum ZJ316 on Human Intestinal Microbiota In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indole-3-lactic acid, a metabolite of tryptophan, secreted by Bifidobacterium longum subspecies infantis is anti-inflammatory in the immature intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Production of Indole-3-Lactic Acid by Bifidobacterium Strains Isolated fromHuman Infants - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Indolelactic Acid Extraction from Cell Culture Media

Introduction

Indole-3-lactic acid (ILA) is a tryptophan-derived metabolite produced by various microorganisms, including commensal gut bacteria such as Bifidobacterium and Lactiplantibacillus species.[1][2] It is recognized as a key signaling molecule in host-microbiota interactions, playing a role in immune modulation and gut homeostasis.[1] ILA has been shown to exert anti-inflammatory effects and can act as a ligand for the Aryl Hydrocarbon Receptor (AhR), a transcription factor involved in regulating immune responses.[3] The accurate quantification of ILA in cell culture media is crucial for researchers in microbiology, immunology, and drug development to understand its biological functions and therapeutic potential.

This document provides detailed protocols for the extraction of indolelactic acid from cell culture media using Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). It also includes a comparison of expected recovery rates and a diagram of the ILA-mediated Aryl Hydrocarbon Receptor signaling pathway.

Data Presentation

The selection of an appropriate extraction method is critical for achieving high recovery and purity of this compound. The following table summarizes the expected recovery rates for indole-3-acetic acid (IAA), a structurally similar compound, using different extraction techniques. This data can serve as a guideline for optimizing the extraction of ILA.

| Parameter | Condition | Expected Recovery of IAA/Conjugates (%) | Potential Issues with ILA Extraction |

| Extraction Solvent | 80% Acetone | ~90% | Incomplete extraction of more polar conjugates. |

| 80% Methanol (B129727) | 85-95% | Co-extraction of interfering compounds. | |

| Ethyl Acetate (B1210297) (after acidification) | 80-90% | Requires strict pH control for efficiency. | |

| Extraction pH | pH 2.5 - 3.0 | >90% (with appropriate solvent) | Potential for degradation of acid-labile conjugates. |

| pH 7.0 (Neutral) | <50% (with non-polar solvents) | Poor partitioning into organic solvents. | |

| Purification | C18 SPE | 89-94% | Co-elution of similar compounds.[4] |

Note: This data is for Indole-3-acetic acid (IAA) and its conjugates; optimal conditions for ILA may vary and should be determined empirically.

Experimental Protocols

Sample Preparation from Cell Culture Media

-

Cell Culture Supernatant Collection:

-

Culture cells (e.g., bacterial or mammalian) under desired conditions.

-

To collect the supernatant, centrifuge the cell culture at 8,000 x g for 20 minutes at 4°C to pellet the cells.

-

Carefully collect the supernatant and transfer it to a new sterile tube.

-

-

Filtration:

-

For cleaner samples, especially prior to HPLC or LC-MS analysis, filter the supernatant through a 0.22 µm or 0.45 µm syringe filter to remove any remaining cellular debris.

-

Protocol 1: Solid-Phase Extraction (SPE)

This protocol utilizes a C18 SPE cartridge, which is effective for the retention of non-polar to moderately polar compounds from aqueous matrices.

Materials:

-

C18 SPE Cartridges (e.g., 500 mg, 3 mL)

-

Methanol (LC-MS grade)

-

Ultrapure water

-

Formic acid

-

Nitrogen gas evaporator

-

Vacuum manifold

Methodology:

-

Cartridge Conditioning:

-

Pass 5 mL of methanol through the C18 cartridge.

-

Equilibrate the cartridge with 5 mL of ultrapure water. Do not allow the cartridge to dry.

-

-

Sample Loading:

-

Acidify the cell culture supernatant to a pH of approximately 3.0 with formic acid. This protonates the carboxylic acid group of ILA, increasing its retention on the C18 sorbent.

-

Load the acidified sample onto the conditioned C18 cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

-

-

Washing:

-

Wash the cartridge with 5 mL of ultrapure water to remove salts and other polar impurities.

-

Dry the cartridge under vacuum for 5-10 minutes to remove excess water.

-

-

Elution:

-

Elute the retained ILA from the cartridge with 3-5 mL of methanol into a clean collection tube.

-

-

Post-Elution Processing:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen gas.

-

Reconstitute the dried residue in a suitable volume of mobile phase (e.g., 50% methanol in water) for subsequent analysis by HPLC or LC-MS.

-

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE is a classic method for separating compounds based on their differential solubilities in two immiscible liquid phases.

Materials:

-

Ethyl acetate (HPLC grade)

-

Hydrochloric acid (HCl) or Formic acid

-

Sodium sulfate (B86663) (anhydrous)

-

Centrifuge

-

Rotary evaporator or nitrogen gas evaporator

Methodology:

-

Sample Acidification:

-

Transfer a known volume of the cell culture supernatant to a separatory funnel or a centrifuge tube.

-

Acidify the supernatant to a pH of approximately 2.5-3.0 with HCl or formic acid.

-

-

Extraction:

-

Add an equal volume of ethyl acetate to the acidified supernatant.

-

Shake the mixture vigorously for 1-2 minutes. If using a centrifuge tube, vortex thoroughly.

-

Centrifuge the mixture at 3,000 x g for 10 minutes to separate the aqueous and organic phases.

-

-

Collection of Organic Phase:

-

Carefully collect the upper organic phase (ethyl acetate) containing the ILA.

-

Repeat the extraction process two more times with fresh ethyl acetate to maximize recovery. Pool all the organic extracts.

-

-

Drying and Evaporation:

-

Dry the pooled organic extract by passing it through a small column of anhydrous sodium sulfate.

-

Evaporate the solvent to dryness using a rotary evaporator or a gentle stream of nitrogen gas.

-

-

Reconstitution:

-

Reconstitute the dried residue in a suitable volume of mobile phase for analysis.

-

Mandatory Visualizations

Caption: Experimental workflow for this compound extraction.

Caption: ILA-mediated Aryl Hydrocarbon Receptor (AhR) signaling pathway.

References

- 1. Evaluation of In Vitro Production Capabilities of Indole Derivatives by Lactic Acid Bacteria [mdpi.com]

- 2. The Effect of Indole-3-Lactic Acid from Lactiplantibacillus plantarum ZJ316 on Human Intestinal Microbiota In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Purification of 3-indolylacetic acid by solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]